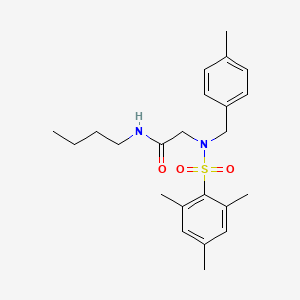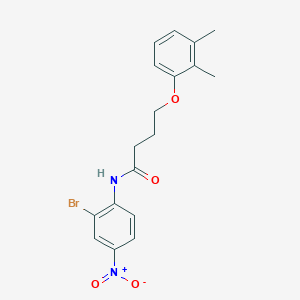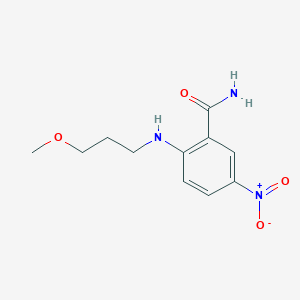![molecular formula C26H24N2O5 B4170652 (3-Benzoylphenyl)methyl 2-[[2-[(2-phenylacetyl)amino]acetyl]amino]acetate](/img/structure/B4170652.png)
(3-Benzoylphenyl)methyl 2-[[2-[(2-phenylacetyl)amino]acetyl]amino]acetate
Overview
Description
(3-Benzoylphenyl)methyl 2-[[2-[(2-phenylacetyl)amino]acetyl]amino]acetate is a complex organic compound that features a benzoyl group, a phenylacetyl group, and a glycylglycinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Benzoylphenyl)methyl 2-[[2-[(2-phenylacetyl)amino]acetyl]amino]acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of 3-benzoylbenzyl chloride: This can be achieved by reacting 3-benzoylbenzyl alcohol with thionyl chloride (SOCl₂) under reflux conditions.
Preparation of N-(phenylacetyl)glycylglycine: This involves the reaction of phenylacetic acid with glycine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form N-(phenylacetyl)glycine, followed by further reaction with another molecule of glycine.
Coupling Reaction: The final step involves the coupling of 3-benzoylbenzyl chloride with N-(phenylacetyl)glycylglycine in the presence of a base like triethylamine (TEA) to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-Benzoylphenyl)methyl 2-[[2-[(2-phenylacetyl)amino]acetyl]amino]acetate can undergo various types of chemical reactions, including:
Oxidation: The benzoyl group can be oxidized to form benzoic acid derivatives.
Reduction: The carbonyl groups in the benzoyl and phenylacetyl moieties can be reduced to alcohols.
Substitution: The benzyl and phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol and phenylacetyl alcohol derivatives.
Substitution: Brominated or nitrated benzyl and phenyl derivatives.
Scientific Research Applications
(3-Benzoylphenyl)methyl 2-[[2-[(2-phenylacetyl)amino]acetyl]amino]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Benzoylphenyl)methyl 2-[[2-[(2-phenylacetyl)amino]acetyl]amino]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenylacetylglycine: A simpler compound with similar structural features but lacking the benzoyl and glycylglycinate moieties.
N-Phenylacetyl-L-prolylglycine ethyl ester: Another compound with a phenylacetyl group, used as a nootropic.
Uniqueness
(3-Benzoylphenyl)methyl 2-[[2-[(2-phenylacetyl)amino]acetyl]amino]acetate is unique due to its combination of benzoyl, phenylacetyl, and glycylglycinate groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(3-benzoylphenyl)methyl 2-[[2-[(2-phenylacetyl)amino]acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c29-23(15-19-8-3-1-4-9-19)27-16-24(30)28-17-25(31)33-18-20-10-7-13-22(14-20)26(32)21-11-5-2-6-12-21/h1-14H,15-18H2,(H,27,29)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOIHPILTISOPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)NCC(=O)OCC2=CC(=CC=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hydroxy-4-(4-methylphenyl)-1-(propan-2-yl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4170578.png)
![N-(4-{[2,4,6-TRIOXO-1-(2-PHENYLETHYL)-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]SULFAMOYL}PHENYL)ACETAMIDE](/img/structure/B4170580.png)
![N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-3-nitrobenzamide](/img/structure/B4170586.png)
![ethyl 4-[N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4170604.png)
![methyl 4-({[1-(propan-2-yl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]carbonothioyl}amino)benzoate](/img/structure/B4170612.png)

![N-allyl-2-[(N-(2-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)amino]benzamide](/img/structure/B4170619.png)

![4-[8-Methoxy-2-(trichloromethyl)quinazolin-4-yl]-2,6-dimethylmorpholine](/img/structure/B4170634.png)
![4-methoxy-N-{1-[4-methyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4170635.png)
![N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide](/img/structure/B4170637.png)

![1-(4-ethoxy-3-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4170661.png)
![5-BROMO-3-[2-(2,4-DIMETHOXYPHENYL)-2-OXOETHYL]-3-HYDROXY-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B4170675.png)
